Cas no 1622-32-8 (2-chloroethane-1-sulfonyl chloride)
2-chloroethane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- (2-chloroethyl)sulphonyl chloride
- 2-Chloroethanesulfonyl chloride
- 2-chloro-ethanesulfonyl chloride
- 2-chloroethanesulfochloride
- 2-chloroethylsulfonylchloride
- 2-chloro-ethanesulfonylchlorid
- 2-chloroethanesulfochloride[qr]
- 2-CHLOROETHANESULPHONYL CHLORIDE
- 2-chloroethylsulfonylchloride[qr]
- beta-chloroethanesulfonylchloride
- 2-chloroethanesulfonylchloride[qr]
- 2-chloroethane-1-sulfonyl chloride
- BP-31052
- Ethanesulfonyl chloride, 2-chloro-
- 2-Chloroethane sulfonylchloride
- MFCD00007461
- FT-0600441
- F0001-0582
- 2-chloroethane-sulfonyl chloride
- SCHEMBL51350
- .beta.-Chloroethanesulfonyl chloride
- ETHANESULFONYLCHLORIDE, 2-CHLORO-
- AKOS000120369
- W-107963
- 2-chloro-1-ethanesulphonyl chloride
- CS-0007583
- Chloroethane sulfonyl chloride
- Chloroethylsulfonylchloride
- 2-chloro-ethansulfonyl chloride
- 2-Chloroethane sulfonyl chloride
- AMY11389
- 2-chloroethylsulphonyl chloride
- A24440
- Q4596871
- NS00025298
- AET6VQ5A3Q
- 2-chloroethariesulfonyl chloride
- beta-Chloroethanesulfonyl chloride
- 4-04-00-00036 (Beilstein Handbook Reference)
- Z56965859
- STR04242
- DTXSID5061825
- 2-chloroethansulfonyl chloride
- UNII-AET6VQ5A3Q
- 2-chloro-1-ethanesulfonylchloride
- 2-Chloroethanesulfonyl chloride, purum, >=97.0% (AT)
- BB 0259383
- C2H4Cl2O2S
- BRN 1751202
- 2-Chloroethylsulfonyl chloride
- 2-chloro-1-ethanesulfonyl chloride
- Chloroethylsulfonyl chloride
- HSDB 6420
- chloroethyl sulfonylchloride
- beta-chloro-ethanesulfonic acid chloride
- 2-chloro-1-ethane sulfonyl chloride
- beta-Chloroethylsulfonyl chloride
- 1622-32-8
- 2-Chloroethanesulfonyl chloride, 96%
- 2-Chloro-ethanesulfonylchlorid;2-Chloroethylsulfonylchloride
- chloroethylsulphonyl chloride
- 2-Chloroethane sulfochloride
- EN300-17588
- chloroethanesulfonyl chloride
- InChI=1/C2H4Cl2O2S/c3-1-2-7(4,5)6/h1-2H
- EINECS 216-594-1
- DB-006085
- 2-ChloroethanesulfonylChloride
- STK503664
- 2-Chloro-1-ethanesulfonyl Chloride; 2-Chloroethanesulfonic Acid Chloride; 2-Chloroethanesulfonyl Chloride; 2-Chloroethylsulfonyl Chloride; ss-Chloroethanesulfonyl Chloride
-
- MDL: MFCD00007461
- Inchi: 1S/C2H4Cl2O2S/c3-1-2-7(4,5)6/h1-2H2
- InChI Key: VHCSBTPOPKFYIU-UHFFFAOYSA-N
- SMILES: ClS(CCCl)(=O)=O
- BRN: 1751202
Computed Properties
- Exact Mass: 161.93100
- Monoisotopic Mass: 161.931
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 42.5A^2
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.56 g/mL at 25 °C(lit.)
- Boiling Point: 203°C(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.493(lit.)
- Water Partition Coefficient: Reacts with water.
- PSA: 42.52000
- LogP: 1.87460
- Sensitiveness: Moisture Sensitive
- Vapor Pressure: 15 mm Hg ( 84 °C)
- Solubility: Response.
2-chloroethane-1-sulfonyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H314,H330
- Warning Statement: P260,P280,P284,P301+P310,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3390 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 22-26-34-36
- Safety Instruction: S26; S28; S36/37/39; S45; S23
- FLUKA BRAND F CODES:10-19
- RTECS:KI8060000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- TSCA:Y
- Storage Condition:0-10°C
- Safety Term:8
- Packing Group:II
- Risk Phrases:R22
2-chloroethane-1-sulfonyl chloride Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-chloroethane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1142-500g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95.0%(GC&T) | 500g |
¥3355.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1142-25g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95.0%(GC&T) | 25g |
¥485.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1142-100g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95.0%(GC&T) | 100g |
¥1090.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CG102-5g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95% | 5g |
¥58.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CG102-25g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95% | 25g |
¥186.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122506-5g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95% | 5g |
¥51.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122506-25g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95% | 25g |
¥200.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122506-500g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95% | 500g |
¥2499.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C122506-100g |
2-chloroethane-1-sulfonyl chloride |
1622-32-8 | 95% | 100g |
¥692.90 | 2023-09-03 | |
| Apollo Scientific | OR929633-25g |
2-Chloroethanesulfonyl chloride |
1622-32-8 | 95% | 25g |
£85.00 | 2023-09-02 |
2-chloroethane-1-sulfonyl chloride Suppliers
2-chloroethane-1-sulfonyl chloride Related Literature
-
Sebastián Barata-Vallejo,Damian E. Yerien,Al Postigo Catal. Sci. Technol. 2023 13 2597
-
Sebastián Barata-Vallejo,Damian E. Yerien,Al Postigo Catal. Sci. Technol. 2023 13 2597
-
Manghong Zhu,Chen Zhang,Jerome C. Nwachukwu,Sathish Srinivasan,Valerie Cavett,Yangfan Zheng,Kathryn E. Carlson,Chune Dong,John A. Katzenellenbogen,Kendall W. Nettles,Hai-Bing Zhou Org. Biomol. Chem. 2012 10 8692
-
Hubertus Burchardt-Tofaute,Mukundan Thelakkat Polym. Chem. 2018 9 4172
-
Anushka Koranne,Shrishty Turakhia,Vikesh Kumar Jha,Sangeeta Gupta,Rangnath Ravi,Abhijeet Mishra,Anil K. Aggarwal,Chandan Kumar Jha,Neelu Dheer,Abadh Kishor Jha RSC Adv. 2023 13 22512
Additional information on 2-chloroethane-1-sulfonyl chloride
Professional Introduction to 2-chloroethane-1-sulfonyl chloride (CAS No. 1622-32-8)
2-chloroethane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1622-32-8, is a significant compound in the realm of organic chemistry and pharmaceutical synthesis. This compound, featuring a sulfonyl chloride functional group attached to an ethyl chain with a chlorine substituent, exhibits versatile reactivity that makes it a valuable intermediate in the preparation of various pharmacologically relevant molecules.
The structure of 2-chloroethane-1-sulfonyl chloride consists of a sulfonated ethane backbone, where the sulfonyl chloride (-SO₂Cl) moiety is positioned at the first carbon atom of the ethyl chain. This arrangement imparts unique chemical properties, including strong electrophilicity at the sulfonyl chloride site, which facilitates nucleophilic substitution reactions. Such reactions are pivotal in constructing complex molecular architectures, particularly in medicinal chemistry.
In recent years, 2-chloroethane-1-sulfonyl chloride has garnered attention in the development of novel therapeutic agents. Its utility extends to the synthesis of sulfonamide derivatives, which are well-documented for their biological activity across multiple therapeutic domains. For instance, sulfonamides have been explored as antimicrobial agents, diuretics, and even in the treatment of metabolic disorders. The reactivity of 2-chloroethane-1-sulfonyl chloride allows for efficient introduction of the sulfonamide group into target molecules, enhancing their pharmacological profile.
One notable application of 2-chloroethane-1-sulfonyl chloride is in the production of protease inhibitors, which are critical in managing diseases such as HIV and cancer. The sulfonyl chloride functionality enables the formation of stable amide bonds with amino acid side chains or other nucleophiles, thereby facilitating the construction of peptidomimetics or proteinase inhibitors. These inhibitors often require precise molecular modifications to achieve optimal binding affinity and selectivity, making intermediates like 2-chloroethane-1-sulfonyl chloride indispensable.
Moreover, advancements in synthetic methodologies have expanded the applications of 2-chloroethane-1-sulfonyl chloride beyond traditional pharmaceuticals. Researchers have leveraged its reactivity in polymer chemistry to develop novel functional materials with tailored properties. For example, sulfonamide-containing polymers exhibit enhanced biocompatibility and stability, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
The industrial synthesis of 2-chloroethane-1-sulfonyl chloride typically involves chlorosulfonation followed by hydrolysis or direct reaction with ethylene oxide derivatives. Recent innovations in catalytic processes have improved yield and purity, making large-scale production more efficient. These advancements align with global trends toward sustainable chemical manufacturing, reducing waste and energy consumption while maintaining high product quality.
In academic research, 2-chloroethane-1-sulfonyl chloride continues to be a subject of investigation due to its role as a building block for complex organic transformations. Studies have demonstrated its utility in cross-coupling reactions, where it serves as a precursor for aryl or heteroaryl sulfonamides via palladium-catalyzed processes. Such reactions are fundamental in constructing biaryl structures prevalent in many bioactive compounds.
The pharmacokinetic properties of derivatives synthesized from 2-chloroethane-1-sulfonyl chloride have also been extensively studied. Researchers aim to optimize solubility, bioavailability, and metabolic stability by modifying the molecular framework around the sulfonamide core. Computational modeling techniques have been employed to predict how structural alterations influence drug-like characteristics, further underscoring the importance of intermediates like 2-chloroethane-1-sulfonyl chloride.
Looking ahead, the demand for high-quality intermediates such as 2-chloroethane-1-sulfonyl chloride is expected to grow alongside innovation in drug discovery and material science. As industries seek more efficient synthetic routes and sustainable practices, compounds like this will remain integral to advancing both academic research and commercial applications.
1622-32-8 (2-chloroethane-1-sulfonyl chloride) Related Products
- 17695-91-9(2,2-dichloroethane-1-sulfonyl chloride)
- 2386-59-6(2-Chloro-1-propanesulfonyl Chloride, >90%)
- 16621-26-4(1-chloropropane-2-sulfonyl chloride)
- 14994-00-4(2,2,2-trichloroethane-1-sulfonyl chloride)
- 594-44-5(Ethanesulfonyl chloride)
- 38878-27-2(2-Chloroethanesulfinic chloride)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)